N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a purine ring, a nitrophenyl group, and a chloro substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Purine Attachment: Coupling of the purine ring to the phenyl ring through a sulfanyl linkage.
Acetamide Formation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with purine rings can interact with enzymes or receptors involved in cellular processes. The nitrophenyl and chloro groups might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)acetamide: Lacks the purine ring.
2-(7H-purin-6-ylsulfanyl)acetamide: Lacks the nitrophenyl group.
N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-yl)acetamide: Lacks the sulfanyl linkage.
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H9ClN6O3S |
---|---|
Molecular Weight |
364.77 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H9ClN6O3S/c14-8-2-1-7(20(22)23)3-9(8)19-10(21)4-24-13-11-12(16-5-15-11)17-6-18-13/h1-3,5-6H,4H2,(H,19,21)(H,15,16,17,18) |
InChI Key |
STDHPBVRGPPSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
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